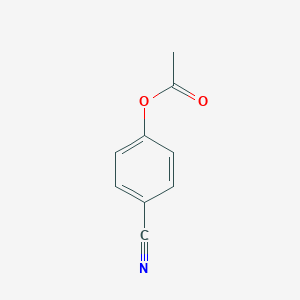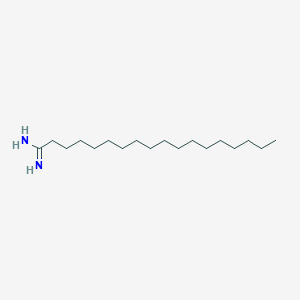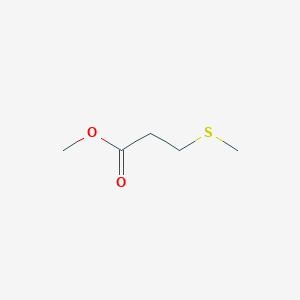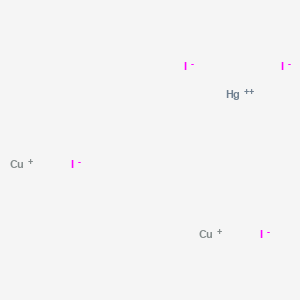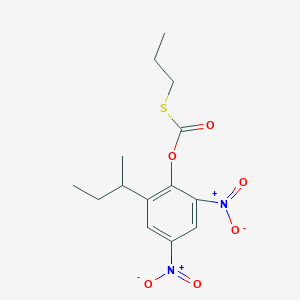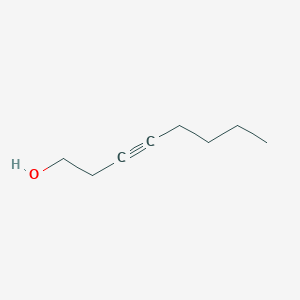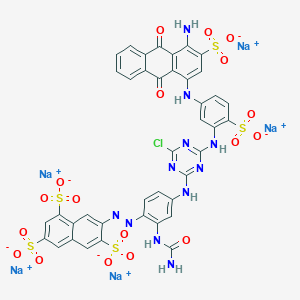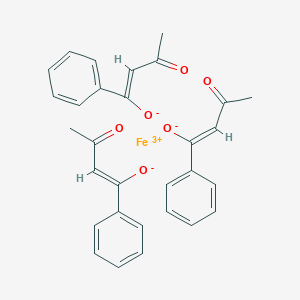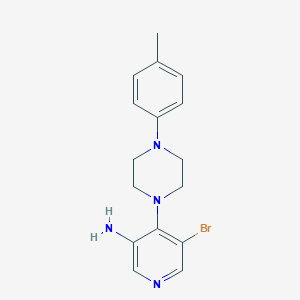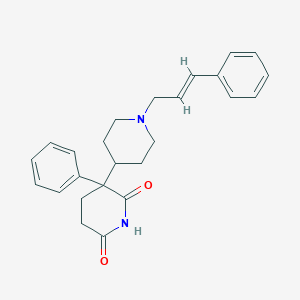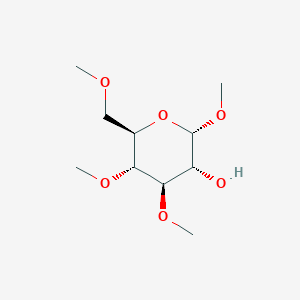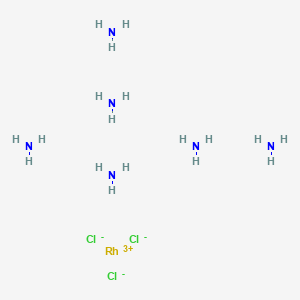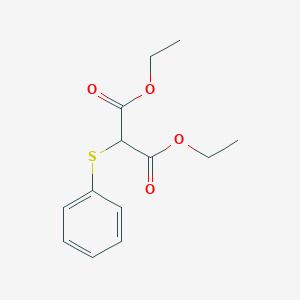
Diethyl(phenylsulfanyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(phenylsulfanyl)propanedioate is a chemical compound that belongs to the class of propanedioates. It is also known as ethyl phenylsulfanylpropanedioate or ethyl 2-(phenylthio)malonate. This compound has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals and organic synthesis.
科学的研究の応用
Diethyl(phenylsulfanyl)propanedioate has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anticancer, antifungal, and antibacterial activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
作用機序
The mechanism of action of diethyl(phenylsulfanyl)propanedioate is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis, which is a programmed cell death. The compound has been found to activate the caspase pathway, which is involved in the initiation of apoptosis. It has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, which promotes cell survival.
生化学的および生理学的効果
Diethyl(phenylsulfanyl)propanedioate has been found to affect various biochemical and physiological processes. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to modulate the expression of various genes involved in the regulation of cell growth and differentiation. In addition, the compound has been shown to exhibit antioxidant activity, which protects cells from oxidative damage.
実験室実験の利点と制限
Diethyl(phenylsulfanyl)propanedioate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. The compound is also stable under normal laboratory conditions. However, one of the limitations of using diethyl(phenylsulfanyl)propanedioate in lab experiments is its low solubility in water, which can limit its applications in aqueous systems.
将来の方向性
There are several future directions for the research on diethyl(phenylsulfanyl)propanedioate. One of the areas of interest is the development of novel anticancer agents based on the structure of diethyl(phenylsulfanyl)propanedioate. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the mechanism of action of diethyl(phenylsulfanyl)propanedioate needs to be further elucidated to fully understand its potential applications in the field of pharmaceuticals.
合成法
The synthesis of diethyl(phenylsulfanyl)propanedioate can be achieved by the reaction of ethyl acetoacetate with thiophenol in the presence of sodium ethoxide. The reaction proceeds through the formation of a sodium salt intermediate, which then reacts with ethyl acetoacetate to form the desired product. The reaction is shown below:
特性
CAS番号 |
14064-08-5 |
|---|---|
製品名 |
Diethyl(phenylsulfanyl)propanedioate |
分子式 |
C13H16O4S |
分子量 |
268.33 g/mol |
IUPAC名 |
diethyl 2-phenylsulfanylpropanedioate |
InChI |
InChI=1S/C13H16O4S/c1-3-16-12(14)11(13(15)17-4-2)18-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChIキー |
CTRLRNRJBJRETO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1 |
正規SMILES |
CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1 |
その他のCAS番号 |
14064-08-5 |
同義語 |
diethyl 2-phenylsulfanylpropanedioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



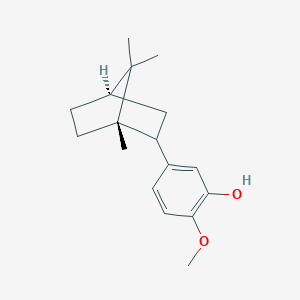
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
